Zinc p-toluenesulfonate hydrate

Polyester PET Solid-State Polymerization

Researchers and procurement managers seeking a reliable antimony-free PET catalyst or a Mitsunobu tosylation reagent face supply inconsistency and purity concerns. Zinc p-toluenesulfonate hydrate (CAS 123334-05-4) directly addresses these issues: - Replaces antimony trioxide at 75-100 ppm Zn loading, achieving target intrinsic viscosity of 0.82 dL/g while reducing catalyst metal content by ~60-70%. - Ensures clean stereochemical inversion in pharmaceutical intermediate synthesis (e.g., Fosinopril Sodium), preventing racemization via the covalent Zn-OTs bond. - Activates azodicarbonamide blowing agents, lowering decomposition temperature for consistent foam cell morphology in PVC, PE, and synthetic rubber.

Molecular Formula C14H16O7S2Zn
Molecular Weight 425.8 g/mol
CAS No. 123334-05-4
Cat. No. B054802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc p-toluenesulfonate hydrate
CAS123334-05-4
Molecular FormulaC14H16O7S2Zn
Molecular Weight425.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].O.[Zn+2]
InChIInChI=1S/2C7H8O3S.H2O.Zn/c2*1-6-2-4-7(5-3-6)11(8,9)10;;/h2*2-5H,1H3,(H,8,9,10);1H2;/q;;;+2/p-2
InChIKeyJCOXFVWERPVZPB-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zinc p-Toluenesulfonate Hydrate (CAS 123334-05-4): A Multifunctional Zinc Arylsulfonate for Catalysis and Industrial Applications


Zinc p-toluenesulfonate hydrate (CAS 123334-05-4), also known as zinc tosylate hydrate, is a zinc salt of p-toluenesulfonic acid with the molecular formula Zn(C₇H₇O₃S)₂·xH₂O and a typical anhydrous molecular weight of 407.78 g/mol. It is commercially supplied as a white to off-white crystalline powder [1]. The compound functions primarily as a Lewis acid catalyst in organic synthesis and polymerization reactions, leveraging the electrophilic character of the zinc center. Key physicochemical properties include water insolubility and an optimal catalytic reaction temperature of approximately 90°C . The hydrate form (CAS 123334-05-4) is the standard commercially available variant, distinguished from the anhydrous form (CAS 13438-45-4) .

Why Zinc p-Toluenesulfonate Hydrate Cannot Be Replaced by Generic Zinc Salts in Critical Applications


Simple substitution of zinc p-toluenesulfonate hydrate with other zinc salts (e.g., zinc acetate, zinc chloride, zinc triflate) or with other sulfonate sources fails in specific applications due to a confluence of factors: (1) the covalency of the zinc-tosylate bond, which is critical for clean stereochemical inversion in Mitsunobu tosylations [1]; (2) the compound's unique decomposition profile when used as a blowing agent activator, where it significantly lowers the decomposition temperature of azodicarbonamide (AC) foaming agents, a property not shared by other zinc salts [2]; and (3) its ability to catalyze solid-state polymerization of polyesters at lower metal loadings compared to antimony-based catalysts, while avoiding the environmental and regulatory concerns associated with heavy metals like antimony and germanium [3]. These synergistic properties—Lewis acidity combined with the specific steric and electronic influence of the p-toluenesulfonate ligand—are not replicated by simpler zinc salts or alternative sulfonate sources.

Quantitative Comparative Evidence: Zinc p-Toluenesulfonate Hydrate vs. Closest Analogs


Catalyst Loading in Polyester Solid-State Polymerization: Zinc p-Toluenesulfonate Hydrate vs. Antimony Trioxide

In solid-state polymerization of poly(ethylene terephthalate) (PET) to achieve an intrinsic viscosity of 0.82 dL/g, zinc p-toluenesulfonate hydrate demonstrates effective catalysis at a significantly lower metal loading compared to the industry-standard antimony trioxide catalyst. The patent data explicitly quantifies this difference: 75–100 ppm zinc (from zinc p-toluenesulfonate) is sufficient for accelerated polymerization, whereas antimony trioxide typically requires 250–280 ppm antimony [1]. This 60–70% reduction in metal loading directly translates to lower catalyst costs per batch and reduced residual metal content in the final polymer, addressing both economic and environmental concerns.

Polyester PET Solid-State Polymerization Catalyst Environmental

Stereochemical Outcome in Mitsunobu Tosylation: Zinc Tosylate vs. Alternative Sulfonate Sources

In the Mitsunobu-mediated tosylation of secondary alcohols, zinc p-toluenesulfonate hydrate (zinc tosylate) uniquely delivers clean stereochemical inversion. The covalent nature of the Zn–OTs bond is explicitly cited as essential for this outcome, preventing the racemization or side reactions observed with ionic sulfonate sources or other zinc salts [1]. The J. Org. Chem. study (1996) confirms that this property is intrinsic to zinc tosylate and is not replicated by alternative systems such as zinc chloride plus p-toluenesulfonic acid or pre-formed ionic tosylates [2]. The resulting sulfonates can be subsequently displaced with inversion, enabling net retention of stereochemistry in multi-step sequences.

Organic Synthesis Mitsunobu Reaction Tosylation Stereochemistry

Optimal Reaction Temperature Profile: Zinc p-Toluenesulfonate Hydrate vs. Zinc Triflate

While zinc trifluoromethanesulfonate (Zn(OTf)₂) is a stronger Lewis acid, zinc p-toluenesulfonate hydrate offers a distinct operational window for specific transformations. In the context of propylene carbonate synthesis from CO₂ and propylene oxide, Zn(OTf)₂ achieved >50% yield in 24 hours under 50 bar CO₂ pressure [1]. However, zinc p-toluenesulfonate is reported to have an optimal reaction temperature of ~90°C and exhibits good light resistance . This thermal profile, combined with its lower cost and reduced hygroscopicity compared to the triflate salt, makes it more practical for large-scale esterification and transesterification reactions where moderate Lewis acidity and operational simplicity are prioritized over maximum catalytic turnover frequency.

Catalysis Reaction Temperature Lewis Acid Esterification

Blowing Agent Activation: Decomposition Temperature Reduction vs. Unassisted AC Foaming Agent

Zinc p-toluenesulfonate hydrate (ZTS) functions as a potent activator for azodicarbonamide (AC) blowing agents. Technical literature and manufacturer datasheets consistently state that ZTS can "greatly reduce the temperature of decomposition" when used with AC foaming agents [1]. While the exact temperature shift (e.g., from ~200°C to ~150–170°C) is not numerically specified in the available sources, the qualitative magnitude of reduction is consistently described as "greatly reduced." This activation effect enables finer control over cell structure and foam density in PVC, polyethylene, polypropylene, ABS, and various synthetic rubbers . In contrast, unactivated AC decomposition occurs at higher temperatures, often leading to inconsistent foaming or thermal degradation of the polymer matrix.

Polymer Foaming Blowing Agent Activator PVC Rubber

Optimal Deployment Scenarios for Zinc p-Toluenesulfonate Hydrate Based on Quantitative Evidence


Polyester Resin Production with Reduced Heavy-Metal Footprint

In the manufacture of PET resins for beverage bottles and food packaging, replacing antimony trioxide catalyst with zinc p-toluenesulfonate hydrate at 75–100 ppm Zn loading achieves the target intrinsic viscosity of 0.82 dL/g while reducing total catalyst metal content by approximately 60–70% compared to the typical 250–280 ppm Sb loading [1]. This substitution directly addresses tightening global regulations on heavy metals in food-contact materials and offers a more environmentally benign catalyst option without compromising polymerization efficiency [2].

Stereospecific Tosylation of Chiral Secondary Alcohols in API Synthesis

For the preparation of chirally pure pharmaceutical intermediates (e.g., the cis-mesyloxy proline derivative used in the synthesis of the ACE inhibitor Fosinopril Sodium), zinc p-toluenesulfonate hydrate is the established reagent for achieving clean stereochemical inversion via Mitsunobu tosylation [1]. The covalent Zn–OTs bond is essential for preventing racemization, a requirement that cannot be met by alternative sulfonate sources such as sodium tosylate or in situ generated tosylic acid/zinc chloride mixtures [2]. This property is critical when the stereochemical integrity of the tosylate intermediate directly impacts the enantiomeric purity of the final active pharmaceutical ingredient.

Controlled Foaming of Heat-Sensitive Polymers

In the production of foamed PVC, polyethylene, or synthetic rubber articles, zinc p-toluenesulfonate hydrate serves as an activator for azodicarbonamide (AC) blowing agents, significantly lowering the decomposition temperature of the blowing agent [1]. This activation effect enables foaming of polymers that would otherwise degrade at the higher unassisted decomposition temperature of AC (~200–210°C), and provides finer control over cell morphology and foam density [2]. The resulting improvements in processing window and product consistency are particularly valuable in the manufacture of automotive interior components, footwear materials, and insulation products.

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